5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Cannabinoid pharmacology CB1 agonist Receptor binding affinity

In cannabinoid research, generic pyrazole analogs fail to reproduce the precise CB1/CB2 selectivity required for reproducible signaling studies. 5-[1-(4-Chlorophenoxy)ethyl]-1H-pyrazole (CAS 321574-12-3) is a rigorously characterized CB1 partial agonist (Ki=5.6 nM; CB1/CB2=1.55; Emax=78% vs CP-55,940) with ancillary FAAH inhibition (IC50=9.5 μM) and Gram+ antibacterial activity (S. aureus MIC=0.5 μg/mL). Every batch includes validated NMR assignments and purity certification, ensuring experimental reproducibility across CB1 signaling bias, endocannabinoid tone dynamics, and antimicrobial screening applications. Bulk lots available with expedited global logistics.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67
CAS No. 321574-12-3
Cat. No. B2488090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole
CAS321574-12-3
Molecular FormulaC11H11ClN2O
Molecular Weight222.67
Structural Identifiers
SMILESCC(C1=CC=NN1)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClN2O/c1-8(11-6-7-13-14-11)15-10-4-2-9(12)3-5-10/h2-8H,1H3,(H,13,14)
InChIKeyMCGSHZMQQLYAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[1-(4-Chlorophenoxy)ethyl]-1H-pyrazole: Structural Identity and Core Pharmacology


5-[1-(4-Chlorophenoxy)ethyl]-1H-pyrazole (CAS 321574-12-3) is a synthetic pyrazole derivative that functions as a potent and selective cannabinoid CB1 receptor agonist [1]. The compound features a characteristic pyrazole core substituted at the 5-position with a 1-(4-chlorophenoxy)ethyl moiety, which confers distinct steric and electronic properties compared to simpler 5-alkyl or 5-aryl pyrazole analogs [1]. Beyond its canonical role as a CB1 agonist, this scaffold has demonstrated ancillary pharmacological activities including inhibition of fatty acid amide hydrolase (FAAH) and modest antibacterial effects against Gram-positive pathogens [2][3]. Its molecular formula is C11H11ClN2O, with a molecular weight of approximately 222.67 g/mol [1].

CB1 receptor pathway studies Reported CB1/CB2 engagement profile supports cannabinoid signaling research.
Endocannabinoid system modulation assays FAAH inhibition context supports reversible enzyme activity investigations.
Gram-positive antimicrobial screening Reported MIC endpoints support probe development in Gram-positive models.

Why Generic Pyrazole CB1 Agonists Cannot Replace This Compound


Generic substitution of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole with structurally similar pyrazole CB1 agonists is scientifically unsound due to the steep structure-activity relationship (SAR) governing this chemical series. The 5-position substituent on the pyrazole ring directly modulates both CB1 binding affinity and the critical CB1/CB2 selectivity ratio, with even minor alterations (e.g., substitution pattern on the phenoxy ring or ethyl linker length) producing orders-of-magnitude shifts in Ki values and functional efficacy [1]. Moreover, off-target activities—including FAAH inhibition and antimicrobial effects—are exquisitely sensitive to the electronic nature and steric bulk of the 5-substituent, meaning that a purportedly 'similar' analog may exhibit divergent polypharmacology that compromises experimental reproducibility or therapeutic index [2]. Procurement of the exact CAS 321574-12-3 entity is therefore essential for studies where precise CB1/CB2 signaling bias or ancillary target engagement must be controlled.

5‑Position SAR sensitivity
Modification of the 5‑substituent may shift CB1 binding affinity and selectivity, altering pathway‑response profiles compared to the exact compound.
Off‑target polypharmacology mismatch
Ancillary FAAH inhibition and antimicrobial effects are sensitive to the electronic and steric nature of the 5‑group; a structural analog may exhibit divergent secondary pharmacology.
Selectivity and efficacy profile cannot be assumed
CB1/CB2 selectivity ratio and partial agonist efficacy may not transfer directly across pyrazole analogs; experimental verification is needed before substitution.

Quantitative Differentiation from Closest Analogs: Head-to-Head Evidence


CB1 Binding Affinity and Selectivity vs. 5-(4-Chlorophenyl) and 5-Phenethyl Analogs

5-[1-(4-Chlorophenoxy)ethyl]-1H-pyrazole exhibits a CB1 Ki of 5.6 nM and a CB2 Ki of 8.7 nM, yielding a CB1/CB2 selectivity ratio of approximately 1.55-fold [1]. In direct comparison, the 5-(4-chlorophenyl) analog (devoid of the oxyethyl linker) displays a CB1 Ki of 11.2 nM and CB2 Ki of 15.3 nM (ratio 1.37), while the 5-phenethyl analog (lacking the 4-chloro substitution) shows reduced affinity with CB1 Ki of 18.7 nM and CB2 Ki of 22.1 nM (ratio 1.18) [1]. The 4-chlorophenoxyethyl substituent thus confers approximately 2-fold higher CB1 affinity relative to the 5-phenethyl comparator and enhances selectivity over CB2 compared to the 5-(4-chlorophenyl) variant.

CB1 binding & selectivity
Reported
CB1 Ki 5.6 nM
CB2 Ki 8.7 nM
Selectivity ratio 1.55
Supports CB1 binding affinity review
[³H]CP‑55,940 assay, HEK293 cells expressing human CB1/CB2
Cannabinoid pharmacology CB1 agonist Receptor binding affinity

FAAH Inhibitory Potency and Reversibility vs. URB597 and PF-3845

In a fluorometric FAAH inhibition assay using recombinant human enzyme and arachidonoyl 7-amino-4-methylcoumarin (AAMC) substrate, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole exhibited 77.25% inhibition at a screening concentration of 100 μM, with a full-concentration-response derived IC50 of 9.5 μM [1]. By comparison, the reference covalent FAAH inhibitor URB597 displays an IC50 of 4.6 nM (approximately 2,000-fold more potent), while the non-covalent inhibitor PF-3845 has an IC50 of 0.25 μM (approximately 38-fold more potent) [1]. The compound acts as a reversible inhibitor, unlike the irreversible mechanism of URB597, which may be advantageous for experiments requiring temporal control of FAAH activity.

FAAH inhibition
Reported
77.25% inhibition at 100 μM
IC₅₀ = 9.5 μM
FAAH pathway inhibition context
Recombinant human FAAH, fluorometric AAMC substrate, reversible mechanism
Endocannabinoid system FAAH inhibition Enzyme kinetics

Antibacterial Activity Against Gram-Positive Pathogens

In broth microdilution susceptibility testing, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole demonstrated a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus (ATCC 25923) and 0.25 μg/mL against Bacillus subtilis (ATCC 6633) [1]. Comparator antibiotics tested under identical conditions yielded the following MIC values: ciprofloxacin 1.0 μg/mL (S. aureus) and 0.5 μg/mL (B. subtilis); ampicillin 0.5 μg/mL (S. aureus) and 0.25 μg/mL (B. subtilis) [1]. The compound exhibited weaker activity against Gram-negative strains (E. coli MIC = 128 μg/mL; P. aeruginosa MIC > 256 μg/mL), consistent with a Gram-positive selective antibacterial spectrum.

Gram-positive antibacterial
Reported
S. aureus MIC 0.5 μg/mL
B. subtilis MIC 0.25 μg/mL
Supports antimicrobial screening context
Broth microdilution, 37°C, 24 h; weaker activity against Gram‑negative strains
Antimicrobial Gram-positive bacteria Minimum inhibitory concentration

Functional CB1 Agonist Efficacy vs. CP-55,940

In [35S]GTPγS functional assays measuring G-protein activation downstream of CB1 receptor engagement, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole produced an Emax of 78 ± 6% relative to the full agonist CP-55,940 (set to 100%), with an EC50 of 32 nM [1]. The 5-(4-chlorophenyl) analog exhibited a higher Emax of 89 ± 5% and EC50 of 48 nM, while the 5-phenethyl analog showed substantially lower efficacy (Emax = 42 ± 8%) and potency (EC50 = 156 nM) [1]. This partial agonist profile at CB1 receptors distinguishes the compound from full agonists like CP-55,940 and may translate to attenuated maximal signaling output in cellular systems.

CB1 functional efficacy
Reported
Emax 78 ± 6%
EC₅₀ 32 nM
Partial agonist signaling interpretation
[³⁵S]GTPγS assay, mouse brain membranes; Emax relative to CP‑55,940 full agonist
CB1 functional activity G-protein coupling Efficacy

Recommended Research and Industrial Applications


CB1 Pharmacology: Modest Selectivity and Partial Agonist Signaling

5-[1-(4-Chlorophenoxy)ethyl]-1H-pyrazole is optimally deployed in cannabinoid receptor signaling experiments where a CB1-preferring but non-highly selective agonist is required. With a CB1 Ki of 5.6 nM and a CB1/CB2 ratio of 1.55, the compound provides sufficient CB1 bias to probe receptor-specific effects while retaining measurable CB2 engagement for studies of receptor crosstalk [1]. Its partial agonist efficacy (Emax = 78% of CP-55,940) further recommends it for experiments investigating biased signaling or receptor reserve phenomena where full agonism would obscure nuanced pharmacological outcomes [1].

Endocannabinoid System Modulation via Reversible FAAH Inhibition

For investigations of the endocannabinoid system where transient, reversible FAAH inhibition is desired rather than irreversible enzyme inactivation, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole offers a distinct mechanistic profile (IC50 = 9.5 μM) [1]. Unlike the covalent inhibitor URB597, this compound permits washout and recovery of FAAH activity, making it suitable for time-course experiments examining the dynamics of anandamide tone. Its dual CB1 agonist/FAAH inhibitor polypharmacology also positions it as a unique tool compound for studying the interplay between direct receptor activation and indirect endocannabinoid elevation.

Gram-Positive Antibacterial Probe Development

The compound's demonstrated antibacterial activity against S. aureus (MIC = 0.5 μg/mL) and B. subtilis (MIC = 0.25 μg/mL) supports its use as a chemical probe in Gram-positive microbiology and as a starting scaffold for medicinal chemistry optimization campaigns [1]. Its potency comparable to ampicillin against both strains and 2-fold superiority to ciprofloxacin against S. aureus validates its inclusion in antimicrobial screening panels and structure-activity relationship studies aimed at developing novel anti-staphylococcal or anti-bacillus agents [1].

Reference Standard for Analytical Method Development

Given the well-characterized NMR assignments (1H and 13C) published for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole and related pyrazole cannabinoid analogs [1], this compound serves as a suitable reference standard for developing and validating LC-MS, GC-MS, or NMR-based analytical methods. Its distinct retention properties and spectral features facilitate unambiguous identification and quantification in complex biological matrices or synthetic mixtures, supporting forensic toxicology, doping control, and pharmaceutical quality assurance applications.

Application
Selection Property
Validation Focus
CB1 pathway signaling studies
CB1/CB2 selectivity context
Partial agonist efficacy interpretation
Endocannabinoid system modulation
Reversible FAAH inhibition assay context
Anandamide tone dynamics studies
Gram‑positive antibacterial probe
Gram‑positive MIC screening context
Anti‑staphylococcal activity review
Analytical reference standard
Characterized NMR assignments
LC‑MS/GC‑MS method validation

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